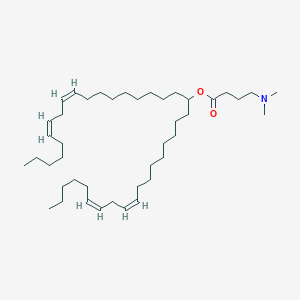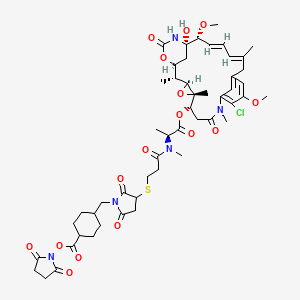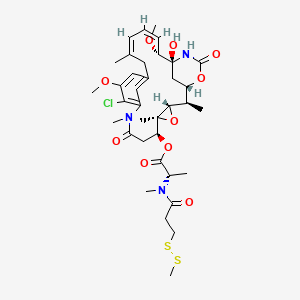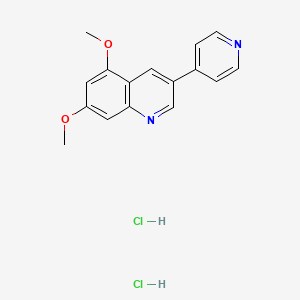
DTCBPy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTCBPy is an efficient thermally activated delayed fluorescence (TADF) molecule.
Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs) Application
DTCBPy, along with DCBPy, has been used in the development of highly efficient Organic Light Emitting Diodes (OLEDs). These materials exhibit thermally activated delayed fluorescence (TADF) properties, which are crucial for OLED performance. DTCBPy, in particular, has a small ΔEST (energy difference between singlet and triplet states) and high photoluminescence quantum yield, both essential for effective OLEDs. OLEDs using DTCBPy as dopants emit green light with high external quantum efficiencies (EQEs) and low efficiency roll-off at practical brightness levels. The crystal structure of DTCBPy indicates significant interaction between donor and acceptor substituents, a key factor in achieving high performance in OLED applications (Rajamalli et al., 2016).
Photophysical Properties in Solvents
The photophysical properties of DTCBPy are significantly affected by solvent interactions. Studies have shown that solvent polarity slightly influences molecular geometries and orbitals of DTCBPy but can significantly decrease the energy gap between its excited states. This finding is important for understanding the light-emitting mechanism of TADF molecules like DTCBPy, as it aids in the design of efficient OLEDs and other light-emitting devices (Zhang et al., 2020).
Propriétés
Numéro CAS |
1850369-76-4 |
|---|---|
Nom du produit |
DTCBPy |
Formule moléculaire |
C52H55N3O |
Poids moléculaire |
738.03 |
Nom IUPAC |
(2,5-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone |
InChI |
InChI=1S/C52H55N3O/c1-49(2,3)33-13-18-43-38(27-33)39-28-34(50(4,5)6)14-19-44(39)54(43)37-17-22-47(42(31-37)48(56)32-23-25-53-26-24-32)55-45-20-15-35(51(7,8)9)29-40(45)41-30-36(52(10,11)12)16-21-46(41)55/h13-31H,1-12H3 |
Clé InChI |
WTKSSZXLHRLOAP-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(N2C3=C(C4=C2C=CC(C(C)(C)C)=C4)C=C(C(C)(C)C)C=C3)=CC=C1N5C6=C(C7=C5C=CC(C(C)(C)C)=C7)C=C(C(C)(C)C)C=C6)C8=CC=NC=C8 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DTCBPy |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime](/img/structure/B607142.png)




![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)
![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)



